N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzamide group attached to the thiadiazole ring, which is further substituted with a butan-2-ylsulfanyl group. The unique structure of this compound imparts it with various chemical and biological properties, making it of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-(butan-2-ylsulfanyl)-1,3,4-thiadiazole with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in a form suitable for further use .
Chemical Reactions Analysis
Types of Reactions
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds
Mechanism of Action
The mechanism of action of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzamide group may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the butan-2-ylsulfanyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs .
Properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-3-9(2)18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOXXUMBXRWFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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